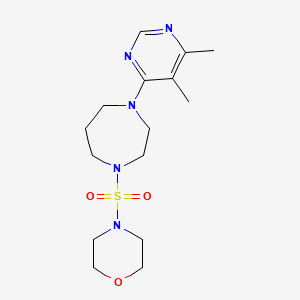

2-isopropoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds involves complex reactions, often starting from simpler pyridine derivatives. For example, compounds like Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate are synthesized through specific reactions that involve the formation of dihydropyridine rings, a core structure shared with our compound of interest (Héctor Novoa de Armas et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography and molecular modeling techniques. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a triclinic space group, highlighting the complex geometry and interactions within these molecules, which can be extrapolated to understand the spatial arrangement of our compound (A. Sambyal et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include cyclization and substitution reactions, leading to a variety of derivatives with different functional groups. For instance, the synthesis of Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate showcases the complexity of reactions these compounds can undergo, including cyclization and addition reactions (Yahya Nural et al., 2018).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of these compounds. For example, studies on Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate have shown how intermolecular interactions, including hydrogen bonding and π-π interactions, influence the solid-state arrangement (J. Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, particularly reactivity patterns, are often studied through reactions with various reagents. The synthesis of compounds like 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride provides insights into the reactivity and potential applications of these pyridine derivatives in further chemical synthesis and modifications (R. Sakoda et al., 1992).

Scientific Research Applications

Synthesis and Characterization

Electrophile and Nucleophile Synthesis : Zhang, Tomizawa, and Casida (2004) discuss the synthesis of related compounds using alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds have potential applications in probing Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Reactive Intermediate Studies : Connon and Hegarty (2004) report on the synthesis of stabilized pyridyne reactive intermediates, highlighting their enhanced dienophilicity, which could be relevant for research into similar compounds (Connon & Hegarty, 2004).

Metabolites as Hypocholesteremic Agents : Kokosa et al. (1978) synthesized isomers related to the compound , which exhibited hypocholesteremic activity in rats. This highlights potential applications in studying cholesterol metabolism (Kokosa, Sinsheimer, Wade, Drach, & Burckhalter, 1978).

Chemical Structure and Properties

Hydrogen Bonding in Enaminones : Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of related anticonvulsant enaminones, which could inform research into the structural properties of similar compounds (Kubicki, Bassyouni, & Codding, 2000).

Chlorine-Isotope Effect in NMR : Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in NMR to analyze structures of chlorinated compounds, which can be applied to study the molecular structure of similar pyridine derivatives (Irvine, Cooper, & Thornburgh, 2008).

Potential Pharmacological Applications

Antiallergic Activity of Pyridines : Nohara et al. (1985) synthesized pyridine derivatives with significant antiallergic activity, suggesting potential pharmacological uses for similar compounds (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Anticonvulsant Properties : The study of anticonvulsant enaminones, including pyridine derivatives, by Kubicki et al. (2000), may indicate potential applications in neurological research or treatment (Kubicki, Bassyouni, & Codding, 2000).

Hemoglobin Oxygen Affinity Modifiers : Randad et al. (1991) explored compounds related to pyridines as allosteric modifiers of hemoglobin, which could have implications in clinical or biological areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

properties

IUPAC Name |

2-propan-2-yloxyethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4/c1-11(2)23-8-9-24-18(22)17-12(3)20-16(21)10-14(17)13-6-4-5-7-15(13)19/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJSHCFDROLSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yloxy)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)

![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)

![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)